molecular formula C10H9BrClN3O2 B7741032 2-[(6-Bromoquinazolin-4-yl)amino]acetic acid hydrochloride

2-[(6-Bromoquinazolin-4-yl)amino]acetic acid hydrochloride

Cat. No.: B7741032
M. Wt: 318.55 g/mol
InChI Key: FWYSFFZUPPAQCI-UHFFFAOYSA-N
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Description

2-[(6-Bromoquinazolin-4-yl)amino]acetic acid hydrochloride is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties

Properties

IUPAC Name

2-[(6-bromoquinazolin-4-yl)amino]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2.ClH/c11-6-1-2-8-7(3-6)10(14-5-13-8)12-4-9(15)16;/h1-3,5H,4H2,(H,15,16)(H,12,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYSFFZUPPAQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC=N2)NCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Bromoquinazolin-4-yl)amino]acetic acid hydrochloride typically involves the reaction of 6-bromoquinazoline with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product . The process can be summarized as follows:

    Starting Materials: 6-bromoquinazoline and glycine.

    Catalyst: A suitable acid catalyst.

    Reaction Conditions: Controlled temperature (usually around 80-100°C) and pH (acidic conditions).

Industrial Production Methods

In an industrial setting, the production of 2-[(6-Bromoquinazolin-4-yl)amino]acetic acid hydrochloride can be scaled up using batch or continuous flow reactors. The use of continuous flow reactors allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Bromoquinazolin-4-yl)amino]acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can have diverse biological activities .

Mechanism of Action

The mechanism of action of 2-[(6-Bromoquinazolin-4-yl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets in the body. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing pain and swelling . The exact molecular pathways and targets can vary depending on the specific application and the derivative used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-Bromoquinazolin-4-yl)amino]acetic acid hydrochloride is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other quinazoline derivatives. This uniqueness makes it a valuable compound for drug development and scientific research .

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